molecular formula C24H72ClN16P5 B058296 Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride CAS No. 122951-89-7

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride

Cat. No. B058296
M. Wt: 775.3 g/mol
InChI Key: NYTYWTQXLWNFFQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

This compound has been utilized as a novel metal-free initiator in the anionic polymerization of methyl methacrylate in tetrahydrofuran, demonstrating very fast and controlled polymerization kinetics. Its synthesis involves cation metathesis to prepare the salt of tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium with specific anions, facilitating rapid polymerization with nearly linear first-order time-conversion plots (Baskaran & Müller, 2000).

Molecular Structure Analysis

The molecular structure of tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride showcases a non-aggregated structure with an increased charge density on the α-carbon, as indicated by 13C NMR measurements. This increased charge density is a critical feature that contributes to its effectiveness as a polymerization initiator (Baskaran & Müller, 2000).

Chemical Reactions and Properties

The chemical reactions involving tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride are notable for their efficiency and control. This compound has been used to facilitate anionic polymerizations, which are highly dependent on the molecular structure and the electronic environment of the initiating species. Its unique structure allows for a controlled reaction environment, leading to polymers with narrow molecular weight distributions (Baskaran & Müller, 2000).

Scientific Research Applications

  • Anionic Polymerization of Methyl Methacrylate : Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride has been used as a metal-free initiator for the fast and controlled anionic polymerization of methyl methacrylate in tetrahydrofuran. This process showed linear first-order time-conversion plots with half-lives below 0.1 s and narrow molecular weight distributions (Baskaran & Müller, 2000).

  • Ionic Ozonides Synthesis : This compound has been synthesized as an ionic ozonide soluble in organic solvents, with crystal structures indicating stable solutions in amines and dichloromethane (Klein & Jansen, 2001).

  • Reaction with Perfluoroalkyl Iodides : The reaction of tris(dimethylamino)phosphine with trifluoromethyl- and iso-heptafluoropropyl iodides yields products including tetrakis(dimethylamino)phosphonium iodide (Ang, Manoussakis, & El-Nigumi, 1968).

  • Synthesis of Noble Metal Nanoparticles : Tetrakis(hydroxymethyl)phosphonium chloride has been used in the synthesis of monometallic nanoparticles and bi-/tri- metallic nanoalloys containing noble metals, useful in catalysis. This method produces ultra-small noble metal nanoparticles with high stability in aqueous solutions (Hueso et al., 2013).

  • Phosphine Selenides Interaction : Studies have been conducted on the interaction of phosphine selenides and their structural analogues with dihalogens and sulfuryl chloride, forming halogenoselenophosphonium salts and undergoing deselenization to form phosphonium salts (Krawczyk, Skowrońska, & Michalski, 2002).

  • Glycosylation and Thioglycosylation : Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride has been applied in the glycosylation and thioglycosylation of sugars, playing a role in the activation of anomeric hydroxy-groups (Chrétien, Chapleur, Castro, & Gross, 1980).

  • Properties, Hazards, and Toxicities : The properties, hazards, and toxicities of tetrakis(hydroxymethyl)phosphonium salts have been reviewed, highlighting their importance in various industries and potential hazards (Moiseev & James, 2020).

Safety And Hazards

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation, skin irritation, and serious eye irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride has potential applications as a lipophilic additive in pH-responsive polymers and solvent-processible polymer membranes . Its use in the preparation of tetrakis[tris(dimethylamino)phosphoranylidenamino] phosphonium hydroxide, which acts as a basic catalyst for the ring-opening polymerization of siloxanes, also suggests potential future directions in polymer chemistry .

properties

IUPAC Name

tetrakis[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H72N16P5.ClH/c1-29(2)42(30(3)4,31(5)6)25-41(26-43(32(7)8,33(9)10)34(11)12,27-44(35(13)14,36(15)16)37(17)18)28-45(38(19)20,39(21)22)40(23)24;/h1-24H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTYWTQXLWNFFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H72ClN16P5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447910
Record name Phosphazenium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride

CAS RN

122951-89-7
Record name Phosphazenium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
PC Hupfield, RG Taylor - Journal of Inorganic and Organometallic …, 1999 - Springer
Phosphazene bases such as {(NMe 2 ) 3 P=N–) 3 P=NBu t } have been reported in the literature to be strongly basic materials with basicities up to 1×10 18 times stronger than that of …
Number of citations: 48 link.springer.com
R Chiarcos, M Laus, K Sparnacci, R Po, P Biagini… - European Polymer …, 2023 - Elsevier
The alternating copolymerization of CO 2 and CHO with salen-type chromium complexes salenCrX, where X is chloride (1) or azide (2) with different cocatalysts under the same …
Number of citations: 1 www.sciencedirect.com
HJ Lee, US Hong, DK Lee, JH Shin, H Nam… - Analytical …, 1998 - ACS Publications
A new type of liquid junction-free reference electrode system is devised by employing solvent-processible polymer membranes. The membranes are formulated with either a one-…
Number of citations: 94 pubs.acs.org
S Boileau, N Illy - Progress in Polymer Science, 2011 - Elsevier
Recently, nitrogen–phosphorous hybrid organobases such as phosphazene bases (PBs), which possess a remarkably high basicity, have been extensively studied in organic synthesis…
Number of citations: 166 www.sciencedirect.com
MH Kim, KM Lee, HJ Oh, HC Cho, DH Cho… - Analytical …, 2001 - jstage.jst.go.jp
Initially, we examined three different classes (ie. PVC and two types of RTV-SR) of solvent-processible polymeric membranes at various incorporating compositions with the anionic and …
Number of citations: 1 www.jstage.jst.go.jp

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